1-Ethyl-4-phenyl-4-azepanecarbonitrile
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Overview
Description
1-Ethyl-4-phenyl-4-azepanecarbonitrile is an organic compound with the molecular formula C14H18N2 It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-phenyl-4-azepanecarbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenyl-4-azepanone with ethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-phenyl-4-azepanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Ethyl-4-phenyl-4-azepanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-ethyl-4-phenyl-4-azepanecarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-4-phenylpiperidine: Another nitrogen-containing heterocycle with similar structural features.
4-Phenylazepane: A closely related compound with a similar azepane ring structure.
1-Ethyl-4-phenylpyrrolidine: A five-membered ring analog with comparable properties.
Uniqueness
1-Ethyl-4-phenyl-4-azepanecarbonitrile is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
7512-09-6 |
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Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-ethyl-4-phenylazepane-4-carbonitrile |
InChI |
InChI=1S/C15H20N2/c1-2-17-11-6-9-15(13-16,10-12-17)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-12H2,1H3 |
InChI Key |
VGTIIMMLFBZHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(CC1)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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